Odapipam
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Overview
Description
NNC-756, or Odapipam, is a benzazepine compound with high affinity and selectivity for dopamine D1 receptors . It serves as a potent antagonist for these receptors, specifically targeting the D1 subtype.
Preparation Methods
Synthetic Routes:
The synthetic route for NNC-756 involves several steps. While I don’t have access to proprietary information, I can provide a general outline:
Starting Material: Begin with a suitable precursor or starting material.
Functionalization: Introduce the necessary functional groups (e.g., chlorination, alkylation, etc.).
Ring Formation: Form the benzazepine ring system.
Final Steps: Optimize the structure and purify the compound.
Industrial Production:
NNC-756 is not widely produced industrially due to its specialized use as a PET radiotracer. if it were to be produced on a larger scale, modifications to the synthetic process would be necessary.
Chemical Reactions Analysis
NNC-756 undergoes various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: NNC-756 can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
Major products formed during these reactions depend on the specific reaction conditions and starting materials.
Scientific Research Applications
NNC-756 finds applications in:
Neuroscience Research: As a PET radiotracer, it helps visualize dopamine D1 receptors in living organisms.
Drug Development: Understanding D1 receptor interactions aids in drug design.
Neuropsychiatric Disorders: Investigating D1 receptor dysfunction in conditions like schizophrenia and addiction.
Mechanism of Action
NNC-756’s mechanism involves binding to dopamine D1 receptors. Activation or inhibition of these receptors influences signaling pathways related to cognition, reward, and motor control.
Comparison with Similar Compounds
NNC-756 stands out due to its high D1 receptor affinity. Similar compounds include SCH 23390 (a D1 antagonist) and other benzazepines.
Properties
Molecular Formula |
C19H20ClNO2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3 |
InChI Key |
SKMVRXPBCSTNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl |
Synonyms |
(+)-(S)-8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-1h-3-benzazepin-7-ol 8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (R)-isomer 8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (S)-isomer, C11-labeled NNC 0756 NNC 0772 NNC 756 NNC-0756 NNC-0772 NNC-756 odapipam |
Origin of Product |
United States |
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